molecular formula C8H7FN2 B060781 2-(4-Amino-2-fluorophenyl)acetonitrile CAS No. 180146-78-5

2-(4-Amino-2-fluorophenyl)acetonitrile

Cat. No. B060781
M. Wt: 150.15 g/mol
InChI Key: IEYUJEAFUVGEOV-UHFFFAOYSA-N
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Description

2-(4-Amino-2-fluorophenyl)acetonitrile, a derivative within the class of α-aminonitriles, is significant in organic chemistry due to its potential applications in pharmaceuticals and material science. These compounds are studied for their synthetic utility and ability to participate in various chemical transformations.

Synthesis Analysis

The synthesis of related fluorinated α-aminonitriles follows a 'green protocol,' characterized by environmental friendliness. For instance, 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile has been synthesized, showcasing the methodological advancements in preparing such compounds with minimal environmental impact (Brahmachari et al., 2015).

Molecular Structure Analysis

The molecular structure is typically determined using X-ray crystallography, providing insights into the compound's geometry, bond lengths, and angles. The detailed structural analysis supports the understanding of its reactivity and interactions with other molecules. The mentioned compound crystallizes in the orthorhombic space group, with a crystal structure solved by direct methods and refined to a final R-value indicating high-quality data (Brahmachari et al., 2015).

Chemical Reactions and Properties

Chemical reactions of these compounds often involve nucleophilic addition due to the presence of the cyano group, making them versatile intermediates in organic synthesis. Their reactivity can be further explained through various molecular descriptors and reactivity surfaces analyzed via theoretical calculations (Brahmachari et al., 2015).

Physical Properties Analysis

The physical properties, including melting point, boiling point, and solubility in various solvents, are crucial for understanding the compound's behavior in different environments and its suitability for various applications. These properties are typically determined through experimental studies.

Chemical Properties Analysis

The chemical properties, such as acidity/basicity, reactivity towards different reagents, and stability under various conditions, are essential for predicting its behavior in chemical reactions. Spectroscopic techniques like FT-IR and NMR are instrumental in characterizing these compounds and understanding their functional groups and molecular dynamics (Brahmachari et al., 2015).

Scientific Research Applications

  • Synthesis and Characterization : A study by Brahmachari et al. (2015) focused on synthesizing a similar fluorinated α-aminonitrile compound and characterizing it through spectral and X-ray crystallographic analyses. This study contributes to the understanding of the structural and chemical properties of such compounds (Brahmachari et al., 2015).

  • Enantioselective Sensing : Mei and Wolf (2004) developed a chiral fluorosensor for enantioselective sensing of various chiral carboxylic acids, including amino acids and halogenated carboxylic acids. This research highlights the potential of fluorinated compounds in selective chemical sensing (Mei & Wolf, 2004).

  • Green Synthesis of Derivatives : Govindaraju et al. (2016) investigated a catalyst-free synthesis of novel derivatives using a similar compound, 4-fluorophenylacetonitrile, demonstrating an environmentally friendly approach to chemical synthesis (Govindaraju et al., 2016).

  • Optical Signalling of Anions : Thiagarajan and Ramamurthy (2007) presented a study on acridinedione fluorophore, which acts as a sensor for anions in acetonitrile. The study indicates the application of fluorinated compounds in the development of optical sensors (Thiagarajan & Ramamurthy, 2007).

  • Photophysical and Metal Ion Signaling Properties : Banthia et al. (2005) explored the photophysical and metal ion signaling behavior of various 4-amino-1,8-naphthalimide derivatives in acetonitrile. This research contributes to understanding how such compounds interact with metal ions, which is vital in developing chemical sensors (Banthia, Sarkar, & Samanta, 2005).

  • Fluorometric Chemosensors for Ion Recognition : Esteves, Raposo, and Costa (2016) synthesized novel fluorescent amino acids based on imidazolyl-phenylalanine for ion recognition, highlighting the application of fluorinated compounds in creating sensitive chemical sensors (Esteves, Raposo, & Costa, 2016).

Safety And Hazards

The safety information available indicates that “2-(4-Amino-2-fluorophenyl)acetonitrile” is potentially hazardous . The associated hazard statements include H301-H311-H331 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

2-(4-amino-2-fluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c9-8-5-7(11)2-1-6(8)3-4-10/h1-2,5H,3,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEYUJEAFUVGEOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90595213
Record name (4-Amino-2-fluorophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Amino-2-fluorophenyl)acetonitrile

CAS RN

180146-78-5
Record name (4-Amino-2-fluorophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Name
N#CCc1ccc(N2C(=O)c3ccccc3C2=O)cc1F
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Synthesis routes and methods II

Procedure details

To a solution of the compound (164 mg) obtained in Example 250 in methanol (5 ml), hydrazine monohydrate (0.057 ml) was added and heated under reflux for 3 h. The reaction mixture was concentrated under reduced pressure and the resulting residue was purified by silica gel column chromatography (eluent, n-hexane:ethyl acetate=6:4) to give 67 mg of the titled compound (yield, 76%).
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164 mg
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5 mL
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0.057 mL
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Yield
76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E Gazzillo, M Pierri, E Colarusso, MG Chini… - Bioorganic …, 2023 - Elsevier
Here we report a detailed structure–activity relationship (SAR) study related to [1,2,4]triazolo[4,3-a]quinoxaline-based compounds targeting the reader module of bromodomain …
Number of citations: 3 www.sciencedirect.com

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